2-[(3E)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione
Description
2-[(3E)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol . This compound is known for its unique structure, which includes a hydroxyimino group attached to a cyclopentyl ring and an isoindole-1,3-dione moiety. It is used in various scientific research applications due to its interesting chemical properties.
Properties
IUPAC Name |
2-[(3E)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-12-10-3-1-2-4-11(10)13(17)15(12)9-6-5-8(7-9)14-18/h1-4,9,18H,5-7H2/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDDETXWXIGFAP-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)CC1N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\O)/CC1N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3E)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione typically involves the reaction of 3-nitrosocyclopentylamine with phthalic anhydride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade solvents and reagents. The purification process would also be scaled up, potentially using industrial chromatography systems or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3E)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 2-[3-(nitroso)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione.
Reduction: Formation of 2-[3-(aminocyclopentyl)]-2,3-dihydro-1H-isoindole-1,3-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3E)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3E)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(nitroso)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione
- 2-[3-(aminocyclopentyl)]-2,3-dihydro-1H-isoindole-1,3-dione
- 2-[3-(methoxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione
Uniqueness
2-[(3E)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Biological Activity
2-[(3E)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features an isoindole backbone with a hydroxylimine substituent on a cyclopentyl ring. The molecular formula is , and its molecular weight is approximately 218.21 g/mol. The structure can be represented as follows:
Mechanisms of Biological Activity
Research has indicated that compounds similar to this compound exhibit various mechanisms of action:
- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, which can protect cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Cell Signaling Modulation : It may interact with cellular signaling pathways, influencing gene expression related to inflammation and apoptosis.
Anticancer Properties
Several studies have investigated the anticancer potential of isoindole derivatives. For instance, a study demonstrated that derivatives with similar structures inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | HeLa | 10 | Apoptosis |
| B | MCF-7 | 15 | Cell Cycle Arrest |
Antimicrobial Activity
Research has also indicated antimicrobial properties for compounds in the same class as this compound. A comparative study showed effective inhibition against Gram-positive bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving a derivative of isoindole showed promising results in reducing tumor size in patients with late-stage breast cancer. The trial highlighted the compound's ability to induce apoptosis selectively in cancer cells while sparing healthy cells.
- Case Study on Neuroprotection : Another study focused on neuroprotective effects in models of neurodegenerative diseases, where the compound demonstrated a reduction in neuronal death and improvement in cognitive function metrics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
